
Methyl 4-oxoadamantane-1-carboxylate
Overview
Description
Methyl 4-oxoadamantane-1-carboxylate is an organic compound with the molecular formula C12H16O3. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxoadamantane-1-carboxylate can be synthesized through several methods. One common approach involves the methanolysis of adamantanone derivatives. For instance, methyl-2-adamantanone-5-carboxylate can be treated with methanol and sodium hydroxide in tetrahydrofuran (THF) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxoadamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like THF or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4-oxoadamantane-1-carboxylic acid, while reduction can produce 4-hydroxyadamantane-1-carboxylate .
Scientific Research Applications
Synthesis of Adamantane Derivatives
Methyl 4-oxoadamantane-1-carboxylate serves as a precursor in the synthesis of various adamantane derivatives. These derivatives are important in the development of pharmaceuticals due to their unique structural properties that can enhance bioactivity and selectivity .
Drug Development
The compound has been investigated for its potential use in drug formulations, particularly in the development of antiviral and anticancer agents. The adamantane structure is known to confer favorable pharmacokinetic properties, making it a valuable scaffold for drug design .
Pesticide Synthesis
In addition to pharmaceutical applications, this compound is utilized in the synthesis of agrochemicals, including pesticides. Its ability to modify biological pathways makes it a candidate for creating effective pest control agents .
Material Science
Research has also explored the use of this compound in material science, particularly in the development of polymers and nanomaterials. The compound's unique structural features can lead to materials with enhanced mechanical and thermal properties .
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viral strains. The research focused on modifying the carboxylate group to enhance binding affinity to viral proteins, leading to improved therapeutic outcomes .
Case Study 2: Synthesis of Novel Pesticides
Another investigation involved the synthesis of novel pesticides using this compound as a starting material. The resulting compounds showed increased efficacy against common agricultural pests while maintaining low toxicity to non-target organisms, highlighting the compound's versatility in agrochemical applications .
Comparative Analysis of Applications
Application Area | Description | Examples |
---|---|---|
Drug Development | Utilized as a scaffold for synthesizing antiviral and anticancer agents | Adamantane derivatives |
Agrochemicals | Serves as a precursor for developing effective pesticides | Novel pesticide formulations |
Material Science | Explored for creating advanced polymers and nanomaterials | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of methyl 4-oxoadamantane-1-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane core provides a stable framework that can interact with biological molecules, potentially affecting their function. The ester and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Oxoadamantane-1-carboxylic acid: Similar in structure but lacks the methyl ester group.
Methyl 1-adamantanecarboxylate: Similar but with a different substitution pattern on the adamantane core.
Adamantanone derivatives: Various derivatives with different functional groups attached to the adamantane core.
Uniqueness
Methyl 4-oxoadamantane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a stable adamantane core with reactive ester and ketone groups makes it versatile for various applications in research and industry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-oxoadamantane-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via esterification of 4-oxoadamantane-1-carboxylic acid using methanol under acid catalysis. Optimization involves monitoring reaction time, temperature (typically 60–80°C), and stoichiometric ratios via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the ester . For adamantane derivatives, steric hindrance may necessitate prolonged reflux or alternative catalysts (e.g., DMAP) to improve yields.
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse thoroughly with water and seek medical attention. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for adamantane derivatives, which highlight flammability risks and incompatibility with strong oxidizers .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm ester formation (e.g., carbonyl resonance at ~170 ppm for the carboxylate). Adamantane protons appear as distinct multiplets due to rigid cage geometry .
- IR : Strong absorption bands at ~1720 cm (C=O stretch) and ~1250 cm (C-O ester) .
- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with adamantane scaffolds .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For adamantane derivatives, disorder in the cage structure may require iterative refinement and TWINABS for handling twinned crystals. Mercury CSD can visualize packing motifs and hydrogen-bonding networks, aiding in polymorph identification .
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) assess interactions with enzymes, useful in drug discovery for adamantane-based inhibitors .
Q. How can researchers address discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer : Cross-validate NMR chemical shifts using computational tools (e.g., ACD/Labs or Gaussian NMR prediction). For IR, compare experimental spectra with scaled DFT vibrational frequencies. If deviations persist (e.g., in carbonyl stretches), consider solvent effects, crystal packing (via Mercury), or dynamic processes like ring puckering .
Q. What strategies mitigate steric hindrance during functionalization of the adamantane core in this compound?
- Methodological Answer : Use bulky directing groups (e.g., tert-butyl) to control regioselectivity in C-H activation. Transition-metal catalysts (e.g., Pd(OAc)) with ligands (e.g., PPh) enhance accessibility to hindered positions. Kinetic studies (via in situ IR or GC-MS) optimize reaction conditions for high-yield derivatization .
Q. Data Analysis and Reporting
Q. How should raw crystallographic data (e.g., .hkl files) be processed to ensure reproducibility?
- Methodological Answer : Use SHELXL for structure solution and refinement, ensuring R < 5%. Validate with checkCIF/PLATON for ADDSYM alerts. Report Flack parameters for absolute configuration and include CIF files in supplementary materials .
Q. What statistical methods are recommended for analyzing reaction yield variability in adamantane ester synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Use ANOVA to assess significance and response surface methodology (RSM) for optimization. Report confidence intervals (95%) and outliers via Grubbs’ test .
Q. Safety and Compliance
Q. How can researchers validate the purity of this compound for pharmacological assays?
Properties
IUPAC Name |
methyl 4-oxoadamantane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPFRYAOGHZOCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(=O)C(C3)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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